Glyceryl monothioglycolate
Overview
Description
Synthesis Analysis
The synthesis of glyceryl monothioglycolate involves chemical processes that modify glycerol's properties for specific industrial applications. For instance, the catalytic reductive alkylation of glycerol with carboxylic acids has been studied, showing the potential for creating (poly)glycerol monoethers efficiently. Such methods highlight the chemical versatility of glycerol derivatives, including GMTG, for various applications beyond cosmetics, such as in green chemistry and material science.
Molecular Structure Analysis
The molecular structure of GMTG determines its reactivity and physical properties. Studies involving monothiol-terminated hyperbranched polyglycerols have explored the self-assembly of these compounds on gold surfaces, indicating the impact of molecular structure on the adsorption characteristics and potential for creating nonfouling surfaces. This reflects the broader implications of GMTG's structure in developing advanced materials and coatings.
Chemical Reactions and Properties
GMTG's chemical reactivity, particularly in the context of permanent waving solutions, has been a subject of research due to its allergenic potential. The compound's ability to form bonds with hair proteins and the persistence of allergens in hair after treatment demonstrate GMTG's chemical properties and interactions at a molecular level. These characteristics are crucial for understanding GMTG's role in cosmetic formulations and its impact on human health.
Physical Properties Analysis
The physical properties of glycerol-based compounds, including GMTG, have been explored in various studies. For example, the synthesis of glyceryl monocaffeate by enzymatic transesterification highlights the role of physical conditions (e.g., temperature, pressure) in achieving high yields of glycerol derivatives. These findings contribute to our understanding of GMTG's behavior under different conditions and its suitability for specific applications.
Chemical Properties Analysis
The chemical properties of GMTG, such as its capacity to induce allergic reactions and its reactivity with proteins, are critical for its use in cosmetics. Research on the sensitization potential of GMTG among German hairdressers has shown a decrease in allergy cases following the withdrawal of GMTG-containing products from the market. This underscores the importance of understanding GMTG's chemical properties to mitigate health risks associated with its use.
- Contact allergy to glyceryl monothioglycolate in "acid" permanent waves (Storrs, 1984).
- Synthesis of (poly)glycerol monoethers through catalytic reductive alkylation of glycerol (Sutter et al., 2012).
- Self-assembled monothiol-terminated hyperbranched polyglycerols on a gold surface (Yeh et al., 2008).
- Enzymatic synthesis of glyceryl monocaffeate and its kinetic analysis (Sun & Hu, 2017).
- Downward trend of sensitization to glyceryl monothioglycolate in German hairdressers (Uter et al., 2000).
Scientific Research Applications
Glyceryl monothioglycolate (GTG) is primarily used in the field of cosmetology , specifically in hairdressing . Here are some details about its application:
- Summary of the Application : GTG is a chemical substance used in permanent wave (perming) solutions . Known as an acid perm, GTG works by breaking the disulfide links between the polypeptide bonds in the keratin (the protein structure) in the hair wrapped in rods .
- Methods of Application or Experimental Procedures : Heat is applied via a hairdryer, which activates the perm process causing the bonds to reform in the shape of a curl . GTG contains no ammonia, hence this type of perm is not associated with the smell that alkaline perms have . In addition, acid perms are gentler to the hair, hence more suitable for delicate or thinner hair .
People working with GTG such as hairdressers may develop allergic contact dermatitis on their hands and fingers . Clients receiving perms who are sensitive to GTG may also suffer contact dermatitis on the neck, scalp, and ears .
Safety And Hazards
Glyceryl monothioglycolate is classified as having acute toxicity (Category 3, Oral) and skin sensitization (Sub-category 1B). It is also hazardous to the aquatic environment (long-term, Chronic Category 3) . It is a significant sensitizer that can induce allergic reactions in hairdressers and their customers .
properties
IUPAC Name |
2,3-dihydroxypropyl 2-sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c6-1-4(7)2-9-5(8)3-10/h4,6-7,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGJSOZYUGJVKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC(=O)CS)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873439 | |
Record name | 2,3-Dihydroxypropyl 2-sulfanylacetate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID60873439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid with a mild sulfurous odor; [Lanza Research MSDS] | |
Record name | Glyceryl monothioglycolate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/836 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Glyceryl monothioglycolate | |
CAS RN |
30618-84-9, 68148-42-5 | |
Record name | Glyceryl monothioglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030618849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl 1-thioglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068148425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-mercapto-, monoester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dihydroxypropyl 2-sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mercaptoacetic acid, monoester with propane-1,2,3-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GLYCERYL 1-THIOGLYCOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A100Y3J61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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